N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
The compound N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide features a thieno[3,2-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system with two ketone groups at positions 2 and 4.
- Position 1: Substituted with a carbamoylmethyl group linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature often exploited in drug design .
- Position 3: Attached to an acetamide side chain terminating in a 2-chlorophenylmethyl group. The chloro substituent may influence steric and electronic interactions with biological targets .
This combination of a dione core and fluorinated/chlorinated substituents positions the compound as a candidate for further pharmacological evaluation, particularly in kinase inhibition or enzyme modulation.
Properties
Molecular Formula |
C24H18ClF3N4O4S |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2-[3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18ClF3N4O4S/c25-17-7-2-1-4-14(17)11-29-19(33)12-32-22(35)21-18(8-9-37-21)31(23(32)36)13-20(34)30-16-6-3-5-15(10-16)24(26,27)28/h1-10H,11-13H2,(H,29,33)(H,30,34) |
InChI Key |
RMIZMGWJQBKVIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the chlorophenyl group, and the attachment of the trifluoromethylphenyl carbamoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique molecular structure.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structure
- Target Compound: Thieno[3,2-d]pyrimidine-2,4-dione (dual ketone groups).
- : Thieno[3,2-d]pyrimidine-2,4-dione core, identical to the target .
- : Thieno[3,2-d]pyrimidin-4-one (single ketone at position 4), reducing hydrogen-bonding capacity compared to the dione .
- : Thieno[3,2-d]pyrimidin-4-one with a sulfanyl group at position 2, introducing additional steric bulk .
Substituent Profiles
Physicochemical Properties
Molecular Weight :
- Trifluoromethyl groups (target, ) enhance lipophilicity (logP ~3.5–4.0), favoring membrane permeability .
Hypothetical Pharmacological Implications
- Target vs. : The trifluoromethyl group in the target may improve metabolic stability over dichlorophenyl (), which is more prone to oxidative metabolism .
- Target vs. : The dual ketone core (target) could enhance binding affinity to enzymes requiring hydrogen-bonding interactions, compared to the single-ketone analog .
- Target vs.
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound with potential biological applications. This article reviews its biological activity based on available literature, including antitumor effects and other pharmacological properties.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances its reactivity and potential efficacy in biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds containing thiazole and pyrimidine rings have shown IC50 values ranging from 1.61 to 23.30 µg/mL against different tumor cell lines like HT29 (colon cancer) and MCF7 (breast cancer) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | HT29 | 1.61 ± 1.92 |
| Compound 10 | MCF7 | 1.98 ± 1.22 |
| Compound 22 | HT29 | 23.30 ± 0.35 |
The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents (like Cl and F) plays a crucial role in enhancing the anticancer activity of these compounds .
Antibacterial Activity
In addition to antitumor properties, compounds derived from similar scaffolds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) studies revealed that certain derivatives exhibited MIC values as low as 31.25 µg/mL against pathogenic strains .
Study on Thieno[3,2-d]pyrimidine Derivatives
A study focused on thieno[3,2-d]pyrimidine derivatives highlighted their potential as anticancer agents. The derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. Results indicated that modifications at specific positions significantly influenced their biological activity.
Synthesis and Evaluation of Antinociceptive Activity
Another investigation explored the synthesis of related compounds with antinociceptive properties. The study utilized various analytical techniques (FT-IR, NMR) to confirm the structures and evaluated their pain-relieving effects in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
